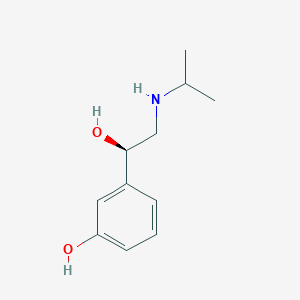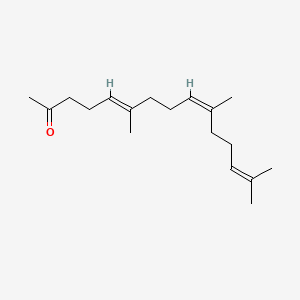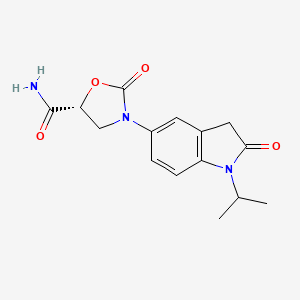
(5R)-2-oxo-3-(2-oxo-1-propan-2-yl-3H-indol-5-yl)-1,3-oxazolidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-2-oxo-3-(2-oxo-1-propan-2-yl-3H-indol-5-yl)-1,3-oxazolidine-5-carboxamide is a complex organic compound that features an oxazolidine ring fused with an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-2-oxo-3-(2-oxo-1-propan-2-yl-3H-indol-5-yl)-1,3-oxazolidine-5-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Construction of the Oxazolidine Ring: The oxazolidine ring can be formed by the cyclization of an amino alcohol with a carbonyl compound.
Coupling of the Indole and Oxazolidine Rings: The final step involves coupling the indole moiety with the oxazolidine ring through a series of condensation reactions, often facilitated by catalysts and specific reaction conditions such as temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes:
Scaling up the reactions: Ensuring that the reactions can be performed on a larger scale without compromising yield or purity.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
(5R)-2-oxo-3-(2-oxo-1-propan-2-yl-3H-indol-5-yl)-1,3-oxazolidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxo derivatives, while reduction could lead to various alcohols or amines.
Scientific Research Applications
(5R)-2-oxo-3-(2-oxo-1-propan-2-yl-3H-indol-5-yl)-1,3-oxazolidine-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (5R)-2-oxo-3-(2-oxo-1-propan-2-yl-3H-indol-5-yl)-1,3-oxazolidine-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(5S)-2-oxo-3-(2-oxo-1-propan-2-yl-3H-indol-5-yl)-1,3-oxazolidine-5-carboxamide: The stereoisomer of the compound, which may have different biological activity.
2-oxo-3-(2-oxo-1-propan-2-yl-3H-indol-5-yl)-1,3-oxazolidine-5-carboxamide: Lacks the specific stereochemistry, which could affect its properties.
Properties
CAS No. |
875003-62-6 |
|---|---|
Molecular Formula |
C15H17N3O4 |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
(5R)-2-oxo-3-(2-oxo-1-propan-2-yl-3H-indol-5-yl)-1,3-oxazolidine-5-carboxamide |
InChI |
InChI=1S/C15H17N3O4/c1-8(2)18-11-4-3-10(5-9(11)6-13(18)19)17-7-12(14(16)20)22-15(17)21/h3-5,8,12H,6-7H2,1-2H3,(H2,16,20)/t12-/m1/s1 |
InChI Key |
FKMDICPKYZOJFW-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)N1C(=O)CC2=C1C=CC(=C2)N3C[C@@H](OC3=O)C(=O)N |
Canonical SMILES |
CC(C)N1C(=O)CC2=C1C=CC(=C2)N3CC(OC3=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


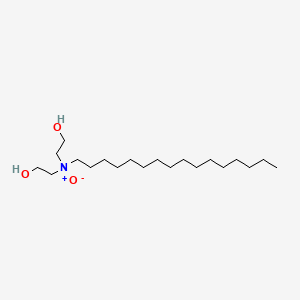
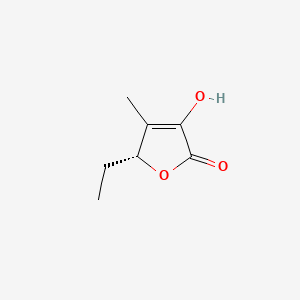
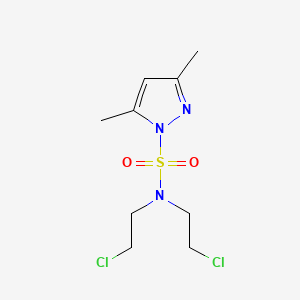
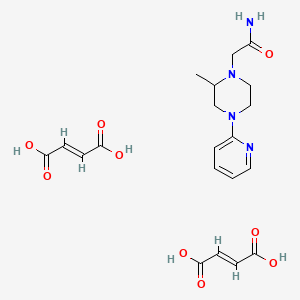
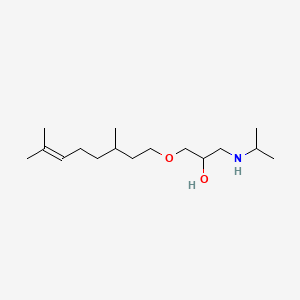
![(E)-but-2-enedioic acid;4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yloxy)-1-methylpiperidine](/img/structure/B12775858.png)
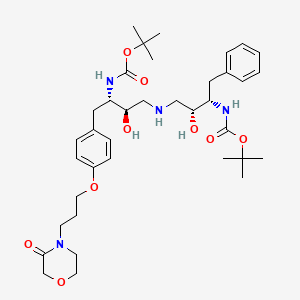
![1-(4-chlorophenyl)-N-[(E)-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)methylideneamino]methanamine;3-dodecyl-2-(2-sulfonatophenoxy)benzenesulfonate](/img/structure/B12775868.png)
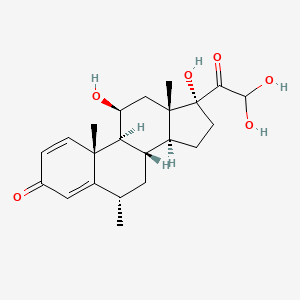
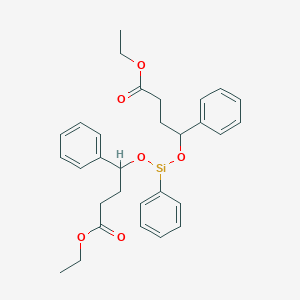
![N-(6-benzamido-8,15,31,38-tetraoxo-18,28-diazadodecacyclo[22.21.1.03,19.04,17.07,16.09,14.020,46.025,45.027,43.029,42.030,39.032,37]hexatetraconta-1(46),2,4,6,9,11,13,16,19,21,23,25(45),26,29,32,34,36,39,41,43-icosaen-40-yl)benzamide](/img/structure/B12775891.png)
